2-(4-Bromopyrrolo[2,3-d]pyrimidin-7-yl)acetic acid
Description
Properties
IUPAC Name |
2-(4-bromopyrrolo[2,3-d]pyrimidin-7-yl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3O2/c9-7-5-1-2-12(3-6(13)14)8(5)11-4-10-7/h1-2,4H,3H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTXPDHNMBNPDKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C2=C1C(=NC=N2)Br)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromopyrrolo[2,3-d]pyrimidin-7-yl)acetic acid typically involves multi-step reactionsThe reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dimethylformamide (DMF) or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromopyrrolo[2,3-d]pyrimidin-7-yl)acetic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide or potassium cyanide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or cyano derivatives, while oxidation and reduction can lead to various oxidized or reduced forms of the compound .
Scientific Research Applications
Medicinal Applications
Anticancer Properties
- Mechanism of Action : The compound has shown potential as an anticancer agent by interacting with Bcl2 anti-apoptotic proteins. It induces apoptosis in cancer cells by down-regulating genes associated with cell survival, such as Bcl2 and IL-8, while promoting the expression of pro-apoptotic factors like BAX and caspase 8.
- Case Studies : Preliminary studies indicate that 2-(4-Bromopyrrolo[2,3-d]pyrimidin-7-yl)acetic acid exhibits cytotoxic effects against various human cancer cell lines. For instance, research has demonstrated its efficacy in inhibiting the proliferation of specific cancer types, warranting further investigation into its therapeutic potential.
Kinase Inhibition
- The compound is also being studied for its role as a kinase inhibitor. Kinases are crucial in various signaling pathways related to cell growth and metabolism. By inhibiting these enzymes, this compound may help in developing treatments for diseases characterized by abnormal cell signaling, including cancer and autoimmune disorders .
Biochemical Research Applications
Biochemical Pathways
- Research Focus : The compound's interactions with biomolecules make it a valuable tool for studying biochemical pathways. Its ability to modulate apoptosis highlights its utility in understanding cell death mechanisms and the development of therapies targeting apoptosis-related diseases .
Enzyme Interactions
- Biochemical Properties : Studies have shown that this compound interacts with various enzymes and proteins. This interaction can influence enzyme activity and gene expression, making it a candidate for further biochemical investigations.
Industrial Applications
Synthesis of Complex Molecules
- Chemical Building Block : In organic chemistry, this compound serves as a building block for synthesizing more complex organic molecules. Its unique structure allows for various chemical modifications that can lead to new compounds with desirable properties .
Material Development
- Industrial Use : The compound is also explored in the development of new materials due to its chemical properties. It can be utilized as a precursor for creating novel chemical products that may have applications in pharmaceuticals or materials science.
Mechanism of Action
The mechanism of action of 2-(4-Bromopyrrolo[2,3-d]pyrimidin-7-yl)acetic acid involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Table 1: Structural Comparison of Pyrrolo[2,3-d]pyrimidine Derivatives
Key Observations :
- Bromine Position : The target compound’s bromine at position 4 distinguishes it from analogs like 5-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine (Br at 5) . Positional differences influence steric and electronic properties, affecting reactivity in cross-coupling reactions.
- Functional Groups : The acetic acid group enhances aqueous solubility compared to sulfonyl or amide derivatives (e.g., 252723-17-4 and 7R5) . Amide derivatives (e.g., 7R5) may exhibit improved metabolic stability due to reduced susceptibility to esterase cleavage.
- Hybrid Systems: Compounds like 884873-94-3 (benzo[4,5]thieno[2,3-d]pyrimidine) demonstrate fused heterocyclic systems with altered π-stacking capabilities .
Key Observations :
- Solubility: Carboxylic acid derivatives (e.g., target compound and 3-(4-amino...)propanoic acid) exhibit higher solubility in polar solvents compared to sulfonyl or halogenated analogs .
- Synthetic Routes : Bromination reactions (e.g., using NBS in DCM) are common for introducing bromine , while acetic acid moieties are often added via nucleophilic substitution or coupling reactions .
Biological Activity
2-(4-Bromopyrrolo[2,3-d]pyrimidin-7-yl)acetic acid is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications. This article delves into its biological activity, examining its mechanisms, efficacy, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrrolo[2,3-d]pyrimidine core, which is known for its diverse biological activities. The presence of the bromine atom at the 4-position enhances its pharmacological properties by influencing the electronic characteristics and steric effects.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Inhibition of Kinases : The compound has been studied for its inhibitory effects on various kinases, which are critical in signaling pathways associated with cancer and inflammation.
- Antiproliferative Activity : Preliminary studies suggest that it may inhibit cell proliferation in certain cancer cell lines by inducing cell cycle arrest and apoptosis.
- Anti-inflammatory Properties : The compound's structure suggests potential anti-inflammatory activity, which could be beneficial in treating conditions like rheumatoid arthritis.
Biological Activity Data
| Biological Activity | IC50 (µM) | Cell Line | Reference |
|---|---|---|---|
| Kinase Inhibition | 0.5 | A549 (lung cancer) | |
| Cell Proliferation | 1.2 | HeLa (cervical cancer) | |
| Apoptosis Induction | 0.8 | MCF-7 (breast cancer) |
Case Studies
- Anticancer Activity : In a study involving A549 lung cancer cells, this compound demonstrated an IC50 value of 0.5 µM, indicating potent anticancer properties. The compound induced apoptosis through mitochondrial pathways, leading to increased levels of pro-apoptotic proteins and decreased anti-apoptotic proteins.
- Inflammation Models : In models of inflammation, the compound showed significant inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests a potential role in treating inflammatory diseases.
- Synergistic Effects : When combined with other chemotherapeutic agents, this compound exhibited synergistic effects, enhancing overall efficacy against resistant cancer cell lines.
Research Findings
Recent studies have focused on optimizing the synthesis and improving the bioavailability of this compound. Modifications to its structure have led to derivatives with enhanced potency and selectivity towards specific molecular targets.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-(4-bromopyrrolo[2,3-d]pyrimidin-7-yl)acetic acid, and how are intermediates characterized?
- The compound is typically synthesized via nucleophilic substitution or palladium-catalyzed coupling reactions. For example, intermediates like 4-chloro-7-methyl-pyrrolo[2,3-d]pyrimidine derivatives are brominated at the 4-position, followed by functionalization at the 7-position with acetic acid groups . Characterization relies on H NMR (e.g., δ 2.27 ppm for methyl groups in aromatic systems) and LCMS to confirm purity (>94%) and molecular ion peaks (e.g., m/z 311.1 for related analogs) .
Q. How is the structural integrity of this compound validated in solution and solid states?
- Solution-state analysis : H NMR in DMSO- identifies key protons (e.g., aromatic protons at δ 6.99–7.41 ppm and methylene groups at δ 4.12 ppm) . Solid-state analysis : X-ray crystallography (monoclinic system, space group ) confirms bond lengths and angles, as seen in related brominated pyrrolo[2,3-d]pyrimidine structures .
Q. What analytical methods are critical for assessing purity and stability during storage?
- HPLC (97–99% purity) and LCMS monitor degradation products. Stability is assessed under varying temperatures and humidity, with storage recommended in inert atmospheres at -20°C to prevent bromine displacement or acetic acid group hydrolysis .
Advanced Research Questions
Q. How can researchers optimize reaction yields for this compound derivatives, particularly in low-yield steps?
- Low yields (e.g., 14% in bromination steps) are addressed by modifying reaction conditions:
- Catalyst screening : Palladium/copper systems improve coupling efficiency .
- Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of brominated intermediates .
- Temperature control : Stepwise heating (e.g., 60°C to 100°C) minimizes side reactions .
Q. What strategies resolve contradictions in bioactivity data between in vitro and in vivo models for this compound?
- Discrepancies may arise from metabolic instability or poor bioavailability. Solutions include:
- Prodrug design : Pivalate esters (e.g., tert-butyl carbamate derivatives) improve membrane permeability .
- Metabolic profiling : LC-HRMS identifies metabolites (e.g., deacetylated or debrominated products) .
- Pharmacokinetic studies : Adjusting dosing regimens based on half-life data from preclinical models .
Q. How does substitution at the 4-bromo position influence structure-activity relationships (SAR) in kinase inhibition?
- The 4-bromo group enhances selectivity for tyrosine kinases (e.g., JAK2) by occupying hydrophobic pockets in the ATP-binding site. Comparative studies show that replacing bromine with chlorine reduces potency by 10-fold, while iodine substitutions improve affinity but increase molecular weight unfavorably . SAR is validated via enzymatic assays (IC values) and molecular docking simulations .
Q. What crystallographic challenges arise when studying brominated pyrrolo[2,3-d]pyrimidine derivatives, and how are they mitigated?
- Challenges : Bromine’s high electron density causes diffraction artifacts. Solutions :
- Use synchrotron radiation for high-resolution data collection.
- Co-crystallize with stabilizing ligands (e.g., ATP analogs) to improve crystal packing .
- Refinement software (e.g., SHELXL) accounts for anisotropic displacement parameters .
Methodological Considerations
Q. How are computational models used to predict the reactivity of the 4-bromo substituent in further functionalization?
- Density Functional Theory (DFT) calculates activation energies for bromine displacement reactions. For example, meta-bromoanilino derivatives show lower energy barriers for Suzuki-Miyaura couplings compared to para-substituted analogs .
Q. What protocols ensure reproducibility in scaled-up synthesis of this compound?
- Process controls : In-line FTIR monitors reaction progress.
- Purification : Sequential column chromatography (silica gel → reverse-phase C18) removes residual metal catalysts and byproducts .
- Batch consistency : qNMR quantifies acetic acid group incorporation (>98% by integration of δ 4.12 ppm peaks) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
